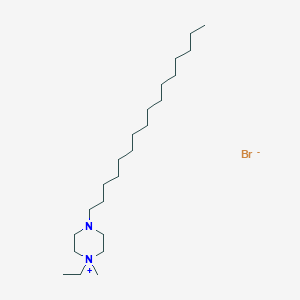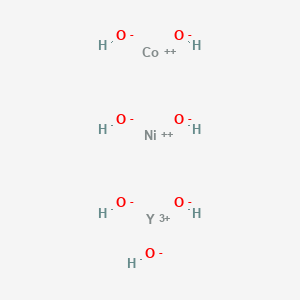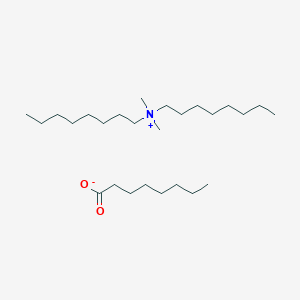
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene is a chemical compound known for its unique structural properties and applications.
Méthodes De Préparation
The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves several steps. One common method includes the reaction of 1-ethoxy-2,3-difluorobenzene with 4-methylidenecyclohexyl bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .
Industrial production methods often involve continuous synthesis techniques using microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene has several scientific research applications:
Medicine: Although not directly used as a drug, its derivatives are studied for potential pharmaceutical applications due to their unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene involves its interaction with various molecular targets. In liquid crystal applications, its unique structure allows it to align in specific orientations under an electric field, which is crucial for the functioning of LCDs. The molecular pathways involved include the interaction with other liquid crystal molecules, leading to the formation of ordered structures .
Comparaison Avec Des Composés Similaires
1-Ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene can be compared with other similar compounds such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar structure but with a propyl group instead of a methylidene group.
1-Ethoxy-2,3-difluoro-4-iodobenzene: This compound has an iodine atom instead of the cyclohexyl group.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct liquid crystal properties and makes it suitable for high-tech applications.
Propriétés
Numéro CAS |
378184-82-8 |
|---|---|
Formule moléculaire |
C15H18F2O |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
1-ethoxy-2,3-difluoro-4-(4-methylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H18F2O/c1-3-18-13-9-8-12(14(16)15(13)17)11-6-4-10(2)5-7-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
VLPKBKWSGXBTKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C2CCC(=C)CC2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



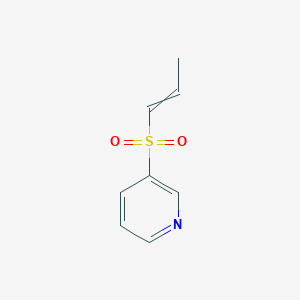
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)

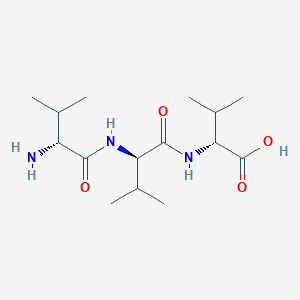


![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

